rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans
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Overview
Description
Rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans, is an organic compound notable for its specific chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans, involves multiple steps:
Formation of the Cyclobutylamine:
Starting with a cyclobutyl precursor, such as cyclobutanone.
Performing a reductive amination to introduce the amino group.
Common reagents: Reducing agents like sodium borohydride or catalytic hydrogenation.
Formation of the Carbamate:
Reacting cyclobutylamine with tert-butyl chloroformate.
Typical conditions: Inert atmosphere (e.g., nitrogen), room temperature, and a base like triethylamine to neutralize the generated HCl.
Hydrochloride Formation:
Dissolving the resulting carbamate in a suitable solvent like methanol or ethanol.
Adding hydrochloric acid to precipitate the hydrochloride salt.
Purifying the final product through recrystallization or other purification techniques.
Industrial Production Methods
Industrial-scale production might involve optimization of each step to enhance yield and purity. This could include:
Large-scale reactors for synthesis steps.
Continuous flow systems to maintain reaction conditions efficiently.
Advanced purification systems like chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans, can undergo various reactions:
Oxidation: Potential to oxidize at the cyclobutylamine group.
Reduction: Reduction of the carbamate or amine functionalities under appropriate conditions.
Substitution: Nucleophilic substitution reactions on the amine or carbamate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products Formed
The products formed depend on the specific reaction conditions, but can include various substituted or modified carbamates and amines.
Scientific Research Applications
Chemistry
As a Building Block: Used in the synthesis of more complex organic compounds.
Reaction Studies: Understanding reactivity and mechanism in organic transformations.
Biology and Medicine
Pharmaceutical Research: Potential use as an intermediate in the synthesis of drugs.
Bioactive Compounds: Exploring biological activity and therapeutic potential.
Industry
Material Science: Precursor for materials with specific mechanical or chemical properties.
Mechanism of Action
Mechanism
The mechanism by which rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans, exerts its effects depends on the context of its use. For instance, in a biological setting, it might interact with enzymes or receptors, altering their activity through specific binding interactions.
Molecular Targets and Pathways
In biological applications, the compound could target specific proteins or pathways, but detailed mechanistic studies would be required to elucidate these interactions fully.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(1r,3r)-3-(cyclopropylamino)cyclobutyl]carbamate hydrochloride
tert-Butyl N-[(1r,3r)-3-(cyclopentylamino)cyclobutyl]carbamate hydrochloride
Highlighting Uniqueness
Rac-tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate hydrochloride, trans, stands out due to the specific spatial arrangement of its atoms, the size and shape of the cyclobutyl group compared to other cyclic structures, and its potential unique reactivity and applications in various fields of research.
Properties
CAS No. |
2680532-03-8 |
---|---|
Molecular Formula |
C13H25ClN2O2 |
Molecular Weight |
276.8 |
Purity |
95 |
Origin of Product |
United States |
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